molecular formula C9H12O2 B101292 4-Propylresorcinol CAS No. 18979-60-7

4-Propylresorcinol

Cat. No. B101292
CAS RN: 18979-60-7
M. Wt: 152.19 g/mol
InChI Key: DJDHQJFHXLBJNF-UHFFFAOYSA-N
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Description

4-Propylresorcinol is a derivative of resorcinol, which is a dihydroxybenzene. The propyl group attached to the resorcinol core suggests that it is a modified phenolic compound with potential applications in various fields, including analytical chemistry, medicine, and materials science. While the provided papers do not directly discuss 4-Propylresorcinol, they do provide insights into the properties and applications of similar resorcinol derivatives, which can be extrapolated to understand the characteristics of 4-Propylresorcinol.

Synthesis Analysis

The synthesis of resorcinol derivatives can be achieved through various methods. For instance, the synthesis of 4-(2-Pyridylazo)-resorcinol involves a process that allows it to be used as an analytical reagent for colorimetric estimation . Similarly, the synthesis of charge-transfer complexes of 4-(2-thiazolylazo) resorcinol with different acids was achieved and characterized spectroscopically . These methods could potentially be adapted for the synthesis of 4-Propylresorcinol.

Molecular Structure Analysis

The molecular structure of resorcinol derivatives is crucial for their function. For example, the molecular structure of 4-n-butylresorcinol has been studied for its role as a competitive inhibitor of tyrosinase . The molecular structure influences the interaction with biological molecules and can be studied using various spectroscopic and theoretical methods, as seen in the charge-transfer complex study .

Chemical Reactions Analysis

Resorcinol derivatives participate in various chemical reactions. For instance, 4-n-butylresorcinol reacts with tyrosinase and is hydroxylated to o-diphenol, which is then oxidized to an o-quinone . This type of reaction is significant in understanding the chemical behavior of 4-Propylresorcinol in biological systems or in its potential use as an analytical reagent.

Physical and Chemical Properties Analysis

The physical and chemical properties of resorcinol derivatives are diverse. The synthesis of novel calix resorcinols via click reaction demonstrates the ability to create highly functionalized molecules with specific physical and chemical properties . The thermal nature and stability of resorcinol derivatives can be determined through TGA-DTA, as done for the charge-transfer complexes . These properties are essential for the practical application of 4-Propylresorcinol in various industries.

Scientific Research Applications

  • Antimelanogenic Properties : 4-n-Butylresorcinol, a compound similar to 4-Propylresorcinol, is known for its antimelanogenic effects. It acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis. This property makes it useful in treating pigmentary disorders like melasma (S. Lee et al., 2017).

  • Biosynthesis in Bacteria : Research on Pseudomonas aurantiaca, a bacteria, reveals that it produces dialkylresorcinols like 2-hexyl-5-propylresorcinol. This biosynthesis involves a unique head-to-head condensation of two fatty acid-derived precursors, offering insights into novel biochemical pathways (B. Nowak-Thompson et al., 2003).

  • Antimicrobial Properties : Certain dialkylresorcinols isolated from Pseudomonas sp. Ki19, including compounds similar to 4-Propylresorcinol, have demonstrated antimicrobial properties against bacteria like Staphylococcus aureus and fungi such as Aspergillus fumigatus and Fusarium culmorum (A. Pohanka et al., 2006).

  • Chemical Synthesis and Fragmentation : Studies on the cyclocondensation of 2-propylresorcinol with diethoxymethane, catalyzed by Sc(OTf)3, have led to the formation of resorcin[n]arenes. This research provides insights into the chemical synthesis and fragmentation mechanisms of resorcinol derivatives (Osamu Morikawa et al., 2004).

  • Vapour Pressure Measurement : The vapour pressure of various alkylresorcinols, including 2-n-propylresorcinol and 4-hexylresorcinol, was measured near their boiling points using differential scanning calorimetry. This data is crucial for understanding the physical properties of these compounds (Hanna-Liina Astra & V. Oja, 2019).

  • Electrical Conductivity in Nanostructures : Research on poly(aniline) hexagonally self-assembled nanostructures, protonated with various acids and hydrogen bonded with derivatives of resorcinol, including 4-hexylresorcinol, highlights their potential in enhancing electrical conductivity and plasticization (M. Tiitu et al., 2004).

Safety And Hazards

4-Propylresorcinol is primarily used for research and development purposes and is not advised for medicinal, household, or other uses . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, and seek medical attention .

properties

IUPAC Name

4-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDHQJFHXLBJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172402
Record name 4-Propylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylresorcinol

CAS RN

18979-60-7
Record name 4-Propylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PROPYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Khatib, O Nerya, R Musa, M Shmuel, S Tamir… - Bioorganic & medicinal …, 2005 - Elsevier
Compounds, which inhibit tyrosinase, could be effective as depigmenting agents. We have introduced a group of mono-, di-, tri- and tetra-substituted hydroxychalcones as effective …
Number of citations: 485 www.sciencedirect.com
SC Overbaugh, RB Sandin - Journal of the American Chemical …, 1935 - ACS Publications
… Because of the solubility of 4-ethyl and 4-«-propylresorcinol in water, the carboxylation of these two compounds was readily carried out with potassium bicarbonate in aqueous solution. …
Number of citations: 4 pubs.acs.org
HA Shah, RC Shah - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… by the Clemmensen method gave a phenol identical with 2-methyl-4-propylresorcinol. … of the acetic acid, precipitated 2-methyl4-propylresorcinol, which crystallised from ligroin in pearly …
Number of citations: 2 pubs.rsc.org
T Funatsu, R Iriye, H Takai, M Hirota - Agricultural and biological …, 1989 - Taylor & Francis
Reductive Cleavage of a Phenyl-CO bond and Reductive Alkylation 3089 successive treatment gave phloroglucinol (5, 8.5% yield) and propylphloroglucinol (22, 10.1% yield). In these …
Number of citations: 1 www.tandfonline.com
S GATENBECK, U BRUNSBERG - Acta Chem. Scand, 1964 - actachemscand.org
An O-methyltransferase with the ability to transfer methyl groups from S-adenosylmethionine to different polyphenols such as resorcinol, catechol, and pyrogallol has been isolated from …
Number of citations: 0 actachemscand.org
K Shimizu, R Kondo, K Sakai - Planta medica, 2000 - thieme-connect.com
Several flavonoids, stilbenes and related 4-substituted resorcinols, obtained from Artocarpus incisus and other plants or synthesized, were tested for their inhibitory activity against …
Number of citations: 215 www.thieme-connect.com
K Yamauchi, T Mitsunaga - Letters in Drug Design & Discovery, 2016 - ingentaconnect.com
Melanin is a pigment distributed in the human body. The excess accumulation of melanin contents on skin surface induces mottling and freckles which are unfavorable for maintaining …
Number of citations: 12 www.ingentaconnect.com
Z Huang, Z Deng, C Dong, J Fan, Y Ren - Chemical Engineering Journal, 2022 - Elsevier
Carbon fiber reinforced thermosetting polymer composites have been widely used in industrial fields, such as wind blades, aerospace and automobiles. However, it is extremely hard to …
Number of citations: 21 www.sciencedirect.com
T Mitsunaga, K Yamauchi - Journal of wood science, 2015 - Springer
… Artocarbene, chlorophorin, norartocarpanone, and 4-propylresorcinol including 2,4-substituted resorcinol moiety induce high tyrosinase inhibitory activity [42, 43]. Catechol moiety of …
Number of citations: 17 link.springer.com
YW Cheah, MA Salam, P Arora, O Öhrman… - Sustainable Energy & …, 2021 - pubs.rsc.org
Transition metal sulfides (TMSs) are typically used in the traditional petroleum refining industry for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) applications. Bio-oils …
Number of citations: 18 pubs.rsc.org

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